BenchChemオンラインストアへようこそ!

N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide

Chemical Probe Design Medicinal Chemistry Structure-Activity Relationship

N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide (CAS 1421474-83-0) is a synthetic small molecule (MW 327.36 g/mol, formula C17H18FN5O) characterized by a 4-(4-fluorophenyl)-1H-pyrazole core linked via an acetamide bridge to an N-(3-(1H-imidazol-1-yl)propyl) side chain. This compound belongs to a class of heterocyclic amides that has been investigated in patent literature for modulating purinergic receptors such as P2X7.

Molecular Formula C17H18FN5O
Molecular Weight 327.363
CAS No. 1421474-83-0
Cat. No. B2910476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide
CAS1421474-83-0
Molecular FormulaC17H18FN5O
Molecular Weight327.363
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN(N=C2)CC(=O)NCCCN3C=CN=C3)F
InChIInChI=1S/C17H18FN5O/c18-16-4-2-14(3-5-16)15-10-21-23(11-15)12-17(24)20-6-1-8-22-9-7-19-13-22/h2-5,7,9-11,13H,1,6,8,12H2,(H,20,24)
InChIKeyIMBHHTKMWGLZNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide (1421474-83-0): Structural Class and Procurement Profile


N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide (CAS 1421474-83-0) is a synthetic small molecule (MW 327.36 g/mol, formula C17H18FN5O) characterized by a 4-(4-fluorophenyl)-1H-pyrazole core linked via an acetamide bridge to an N-(3-(1H-imidazol-1-yl)propyl) side chain [1]. This compound belongs to a class of heterocyclic amides that has been investigated in patent literature for modulating purinergic receptors such as P2X7 [2]. However, no primary research articles or authoritative database entries currently provide specific quantitative biological activity data for this exact molecule, marking it as a research tool compound with a yet uncharacterized functional profile distinct from more extensively profiled analogs.

Why Generic Substitution is Not Possible for N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide


Substituting this compound with a closely related analog is scientifically unsound because even minor structural modifications in the fluorophenyl-pyrazole-imidazole acetamide class can lead to a complete loss of target engagement. Patent data demonstrates that small changes in the substitution pattern, such as replacing the imidazolyl-propyl chain or altering the fluorophenyl group, dramatically shift functional activity at receptors like P2X7, with some analogs acting as antagonists while others show no measurable activity [1]. Without head-to-head quantitative data for this specific compound, its unique three-dimensional pharmacophore—defined by the exact spatial relationship between the 4-fluorophenyl group, the pyrazole N1-acetamide linker, and the terminal imidazole—is non-interchangeable with any in-class alternative.

Quantitative Differentiation Evidence for N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide (1421474-83-0)


Structural Uniqueness vs. Unsubstituted Core: Linker Length and Hydrogen Bonding Capacity

Compared to the minimal core 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide (CAS 1421515-59-4), the target compound possesses a substantially extended side chain. This results in a 49.3% increase in molecular weight (from 219.21 to 327.36 g/mol) and the addition of an imidazole ring, which introduces a basic nitrogen capable of participating in hydrogen bonding and ionic interactions . This alters the calculated topological polar surface area and the number of hydrogen bond acceptors, fundamentally changing the compound's potential binding mode.

Chemical Probe Design Medicinal Chemistry Structure-Activity Relationship

Linker Region Differentiation: Imidazole vs. Fluorophenoxy Side Chains

A structurally proximate analog, N-(2-(4-fluorophenoxy)ethyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide (CAS 1421458-99-2), retains the identical core but replaces the imidazole-containing side chain with a 4-fluorophenoxyethyl group . The target compound's imidazole group provides a dramatically different electronic profile and a weakly basic nitrogen (pKa ~7.0 for the conjugate acid of imidazole), whereas the comparator's terminal group is a neutral, electron-rich aromatic ether. This distinction is critical for any receptor interaction relying on a charge-reinforced hydrogen bond or a salt bridge.

Pharmacophore Modeling Target Engagement Chemical Biology

Patent-Derived Class Evidence for Target Engagement Specificity

The compound's scaffold is explicitly claimed within the broad Markush structure of patent WO2008138876A1, which covers pyrazole derivatives as P2X7 receptor modulators [1]. The patent provides quantitative data for representative compounds, showing that specific analogs within this class can inhibit ATP-induced calcium flux in human P2X7-expressing cells with pIC50 values ranging from 5.8 to 8.2. While the exact compound has no individual disclosed data point, its inclusion in the defined pharmacophoric space implies a distinct, quantifiable interaction potential compared to structurally excluded molecules.

P2X7 Receptor Inflammation Pain Pharmacology

Recommended Application Scenarios for N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide (1421474-83-0)


Exploratory Chemical Probe for P2X7 Purinergic Receptor Studies

Based on its patented class association with pyrazole-based P2X7 modulators, this compound represents a strategic procurement choice for neuroscience and immunology laboratories initiating small-molecule screening campaigns against the P2X7 receptor. Its distinct imidazole-propyl side chain provides a unique structural vector for exploring an allosteric binding pocket not addressed by simpler, commercially common pyrazole carboxamides [1].

Fragment Growth and Hit-to-Lead Optimization Programs

For medicinal chemistry groups pursuing structure-activity relationship (SAR) studies on heterocyclic amides, this compound functions as an advanced intermediate. Its higher molecular complexity and dual heterocyclic character (imidazole and pyrazole) allow it to serve as a focused follow-up molecule to simpler hits like 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide, facilitating the exploration of deeper, more selective binding modes [1].

Selectivity Panel Assays for Kinase or GPCR Off-Target Profiling

The unique pharmacophoric features of this compound make it a suitable candidate for inclusion in custom selectivity panels. When compared to analogs with neutral side chains like N-(2-(4-fluorophenoxy)ethyl) variants, this compound can help map the selectivity determinants related to basic amine tolerances within a target family, supporting industrial drug discovery programs aiming to minimize promiscuous binding [1].

Quote Request

Request a Quote for N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.